molecular formula C18H20N2O4S B4235877 N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide

N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide

Cat. No. B4235877
M. Wt: 360.4 g/mol
InChI Key: OJHIRPQXGIZLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide, also known as NMS, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. NMS is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it an interesting candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide is complex and not yet fully understood. However, it is known that N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide interacts with various proteins and receptors in the body, including the sigma-1 receptor, the dopamine transporter, and the serotonin transporter. By modulating the activity of these proteins, N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide can affect various physiological processes, including neurotransmitter release and reuptake.
Biochemical and Physiological Effects:
N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release and reuptake, the inhibition of certain enzymes, and the induction of apoptosis in cancer cells. N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide has also been shown to have anti-inflammatory properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide in lab experiments is its high degree of purity, which allows for accurate and reproducible results. However, one limitation of using N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide. One area of interest is the development of new drugs that target the sigma-1 receptor, which has been implicated in various neurological disorders, including Alzheimer's disease and depression. Another area of interest is the investigation of the potential anticancer properties of N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide and its effects on various physiological processes.

Scientific Research Applications

N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide has been shown to modulate the activity of certain neurotransmitter receptors, such as the sigma-1 receptor, and has been used as a tool to investigate the mechanisms underlying various neurological disorders.

properties

IUPAC Name

N-[2-(morpholine-4-carbonyl)phenyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-18(20-10-12-24-13-11-20)16-8-4-5-9-17(16)19-25(22,23)14-15-6-2-1-3-7-15/h1-9,19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHIRPQXGIZLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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